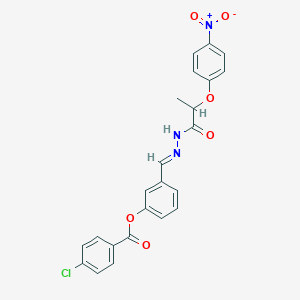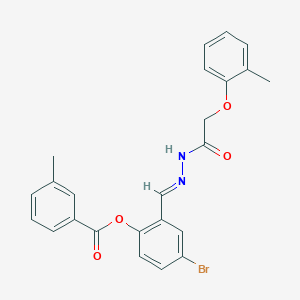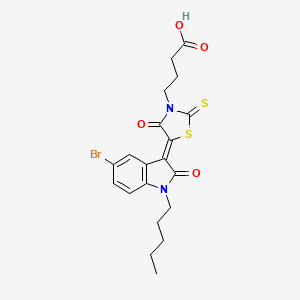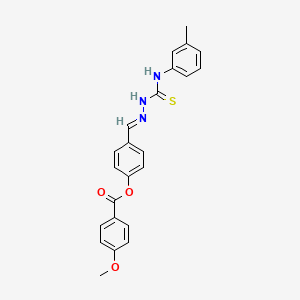![molecular formula C26H26ClN3OS B12024980 3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)
3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a chlorobenzylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Chlorobenzylsulfanyl Group: This can be done via nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol or sulfide precursor.
Ether Formation: The final step involves the formation of the ether linkage, typically through Williamson ether synthesis, where a phenol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, hydrogenated triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-{3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The triazole ring and sulfanyl group are often key functional groups involved in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylphenyl phenyl ether
- 4-tert-Butylphenyl glycidyl ether
- 4-tert-Butylphenyl 4-nitrobenzyl ether
Uniqueness
4-{3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring and the chlorobenzylsulfanyl group distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.
Propriétés
Formule moléculaire |
C26H26ClN3OS |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H26ClN3OS/c1-26(2,3)20-10-8-19(9-11-20)24-28-29-25(32-17-18-6-5-7-21(27)16-18)30(24)22-12-14-23(31-4)15-13-22/h5-16H,17H2,1-4H3 |
Clé InChI |
VOOZKAVLQSAUPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide](/img/structure/B12024901.png)



![1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12024931.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12024935.png)




![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024964.png)

![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)

